molecular formula C24H38N2O4 B13849179 (2R,3S,11bS)-Dihydrotetrabenazine L-Val

(2R,3S,11bS)-Dihydrotetrabenazine L-Val

Cat. No.: B13849179
M. Wt: 418.6 g/mol
InChI Key: GEJDGVNQKABXKG-YPIYEQTHSA-N
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Description

(2R,3S,11bS)-Dihydrotetrabenazine L-Val is a highly specialized chemical compound with a unique molecular structure. It is often referred to as Tetrabenazine Related Impurity 14. This compound holds immense value for researchers and scientists working in various fields due to its distinctive properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,11bS)-Dihydrotetrabenazine L-Val involves several steps, including the use of specific reagents and catalysts. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield. Generally, the synthesis involves the reduction of tetrabenazine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high purity and consistency. These methods often include advanced purification techniques such as chromatography and crystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(2R,3S,11bS)-Dihydrotetrabenazine L-Val undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halides or other nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

(2R,3S,11bS)-Dihydrotetrabenazine L-Val has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R,3S,11bS)-Dihydrotetrabenazine L-Val involves its interaction with specific molecular targets and pathways. It primarily affects neurotransmitter regulation by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to decreased levels of certain neurotransmitters in the synaptic cleft. This action is crucial in the study of neurological disorders and the development of related therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and its role as a related impurity of tetrabenazine. This uniqueness makes it valuable in research and development, particularly in the study of stereochemical effects on biological activity .

Properties

Molecular Formula

C24H38N2O4

Molecular Weight

418.6 g/mol

IUPAC Name

[(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate

InChI

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20+,23-/m0/s1

InChI Key

GEJDGVNQKABXKG-YPIYEQTHSA-N

Isomeric SMILES

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC

Origin of Product

United States

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